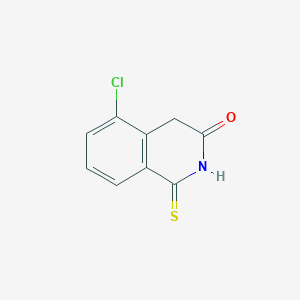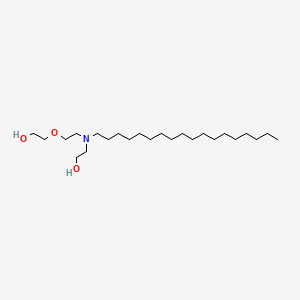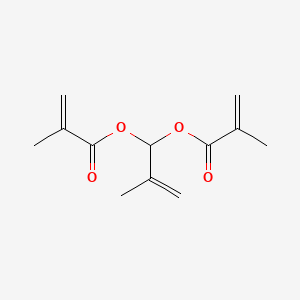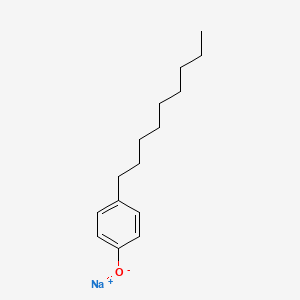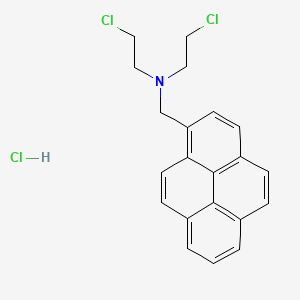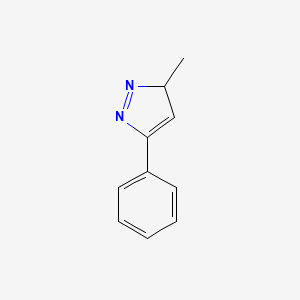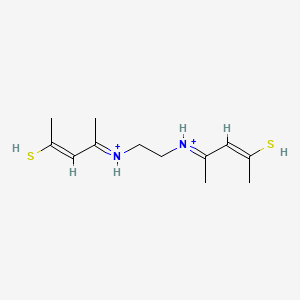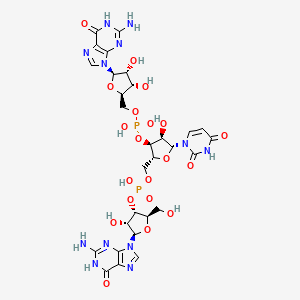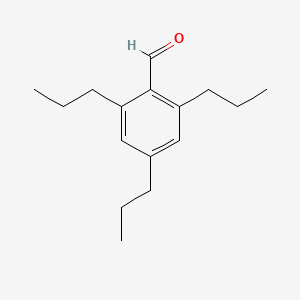
2,4,6-Tripropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tripropylbenzaldehyde is an organic compound with the molecular formula C16H24O It is a derivative of benzaldehyde, where three propyl groups are attached to the benzene ring at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tripropylbenzaldehyde typically involves the formylation of 2,4,6-tripropylbenzene. One common method is the Gattermann-Koch reaction, where carbon monoxide and hydrogen chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{CO} + \text{HCl} \rightarrow \text{C}{10}\text{H}{13}\text{CHO} ]
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2,4,6-tripropylbenzoic acid.
Reduction: Reduction of the aldehyde group can yield 2,4,6-tripropylbenzyl alcohol.
Substitution: The propyl groups can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2,4,6-Tripropylbenzoic acid.
Reduction: 2,4,6-Tripropylbenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,4,6-Tripropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying steric effects in chemical reactions.
Biology: While specific biological applications are limited, derivatives of this compound may be explored for potential bioactivity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly in the area of aromatic aldehydes.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4,6-Tripropylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the influence of the propyl substituents. The aldehyde group can participate in nucleophilic addition reactions, while the propyl groups can affect the compound’s reactivity and stability through steric hindrance and electronic effects.
Comparison with Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar in structure but with methyl groups instead of propyl groups.
2,4,6-Tribromobenzaldehyde: Contains bromine atoms instead of propyl groups.
2,4,6-Trichlorobenzaldehyde: Contains chlorine atoms instead of propyl groups.
Uniqueness: 2,4,6-Tripropylbenzaldehyde is unique due to the presence of three bulky propyl groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other benzaldehyde derivatives with smaller or different substituents.
Properties
CAS No. |
94199-92-5 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2,4,6-tripropylbenzaldehyde |
InChI |
InChI=1S/C16H24O/c1-4-7-13-10-14(8-5-2)16(12-17)15(11-13)9-6-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
XLBMUNUEKHFEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)CCC)C=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


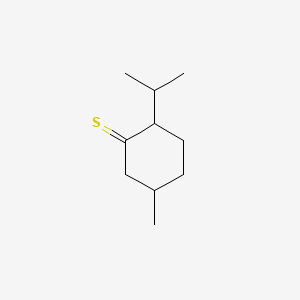
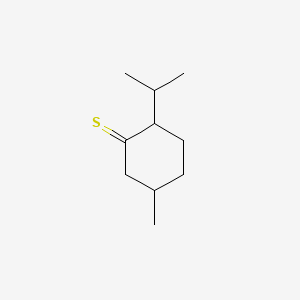
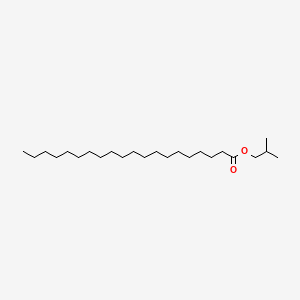
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)
